

Voxelotor: An In-Depth Technical Guide to its In Vitro Toxicity Profile

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Compound of Interest

Compound Name: Voxelotor

Cat. No.: B611706

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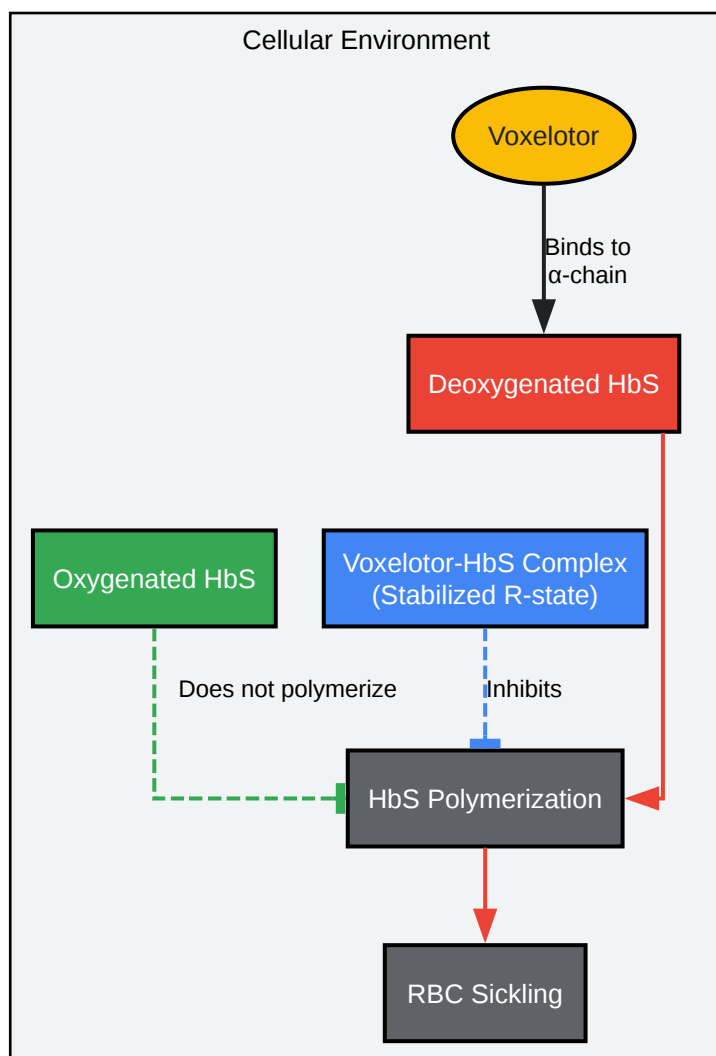
For Researchers, Scientists, and Drug Development Professionals

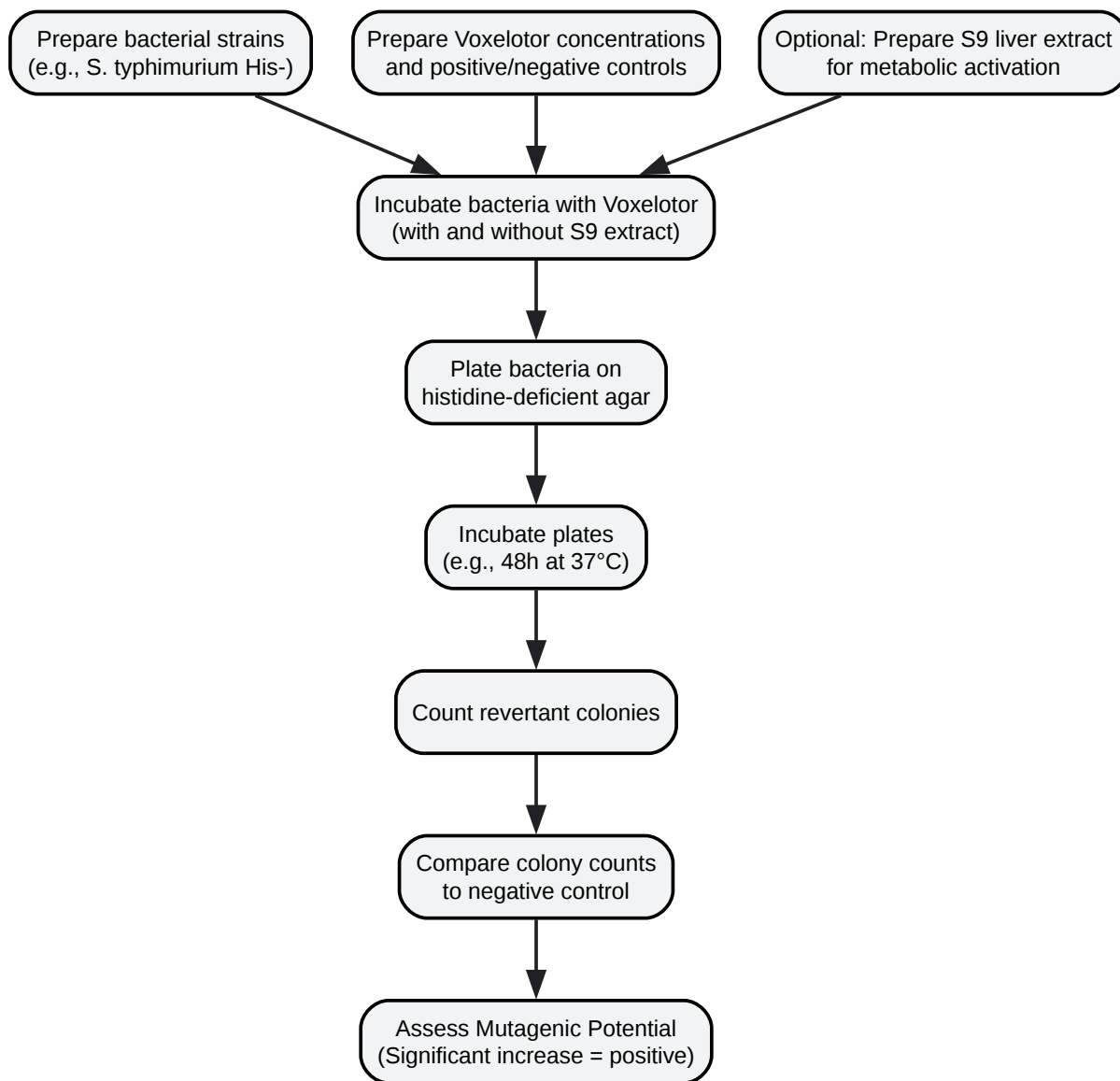
Executive Summary

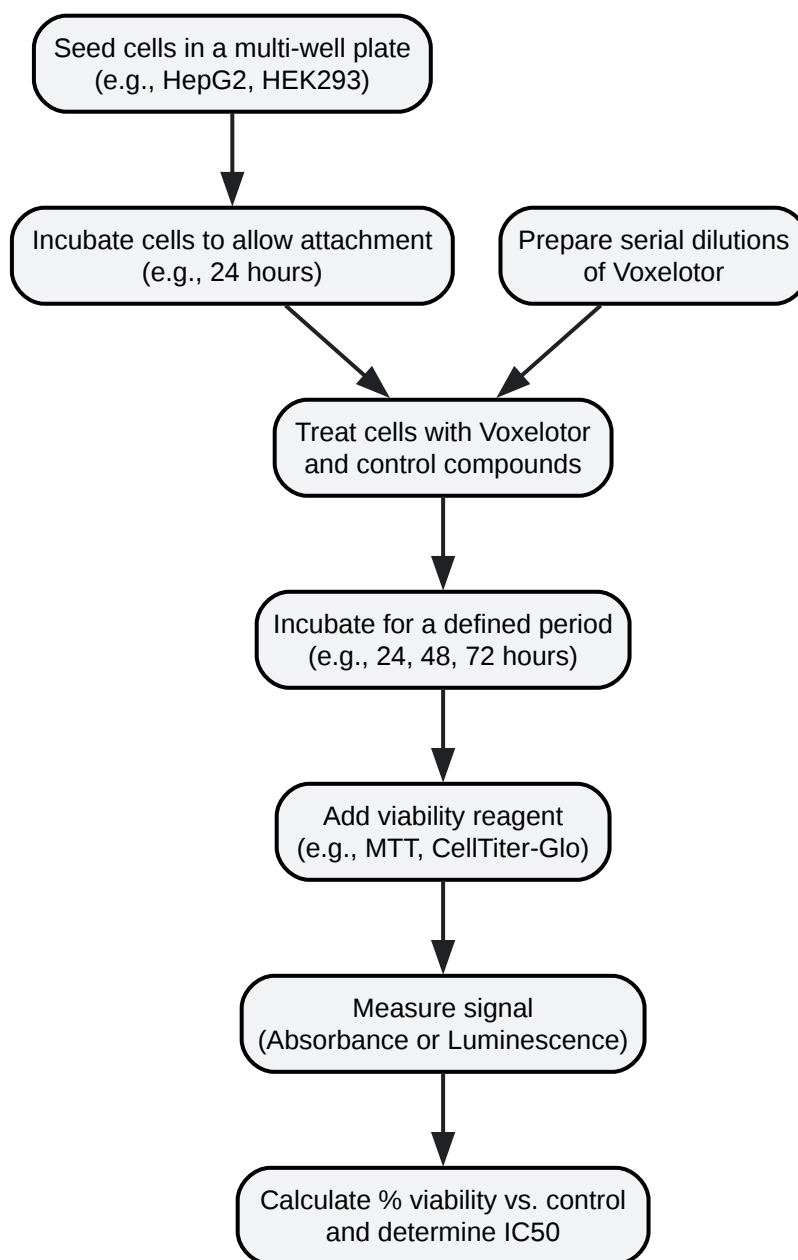
Voxelotor (formerly GBT440) is a small molecule inhibitor of sickle hemoglobin (HbS) polymerization that received accelerated approval for the treatment of sickle cell disease (SCD). However, in 2024, **Voxelotor** was voluntarily withdrawn from the market by its manufacturer due to an unfavorable benefit-risk profile observed in post-marketing data, including an imbalance in vaso-occlusive crises and fatal events. This technical guide provides a comprehensive overview of the publicly available data on the toxicity profile of **Voxelotor** from in vitro cell-based assays. While clinical safety concerns ultimately led to its withdrawal, the preclinical cell-based toxicity data is crucial for a complete understanding of the compound's biological activity. This document summarizes key findings, details experimental methodologies where available, and highlights significant data gaps in the non-clinical toxicity assessment of **Voxelotor**.

Mechanism of Action

Voxelotor's primary mechanism of action is to increase the oxygen affinity of hemoglobin. It binds reversibly to the N-terminal valine of the α -chain of both normal and sickle hemoglobin.[1] This binding stabilizes hemoglobin in its high-oxygen-affinity R-state, thereby inhibiting the polymerization of deoxygenated HbS, which is the primary driver of red blood cell sickling and the pathophysiology of SCD.[2]







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References

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- 2. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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